molecular formula C20H25NO3 B14147422 Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)- CAS No. 89220-92-8

Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)-

Cat. No.: B14147422
CAS No.: 89220-92-8
M. Wt: 327.4 g/mol
InChI Key: OUCTXKQVYKZVQI-UHFFFAOYSA-N
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Description

Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)- is a complex organic compound that belongs to the morpholine family. Morpholine itself is a heterocyclic amine with both ether and amine functional groups, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials . A common method includes the coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . For the specific compound Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)-, the synthesis might involve the following steps:

    Coupling Reaction: The initial step could involve the coupling of 2-ethoxyphenol with a suitable chloromethyl morpholine derivative.

    Cyclization: The intermediate product undergoes cyclization to form the morpholine ring.

    Reduction: The final step involves the reduction of any remaining functional groups to yield the desired compound.

Industrial Production Methods

Industrial production of morpholine derivatives often employs catalytic processes and continuous flow reactors to enhance yield and efficiency . The use of transition metal catalysts, such as palladium or copper, can facilitate the cyclization and coupling reactions under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted morpholine derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylmethyl group can interact with hydrophobic pockets in proteins, modulating their function .

Comparison with Similar Compounds

Properties

CAS No.

89220-92-8

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

4-benzyl-2-[(2-ethoxyphenyl)methoxy]morpholine

InChI

InChI=1S/C20H25NO3/c1-2-22-19-11-7-6-10-18(19)16-24-20-15-21(12-13-23-20)14-17-8-4-3-5-9-17/h3-11,20H,2,12-16H2,1H3

InChI Key

OUCTXKQVYKZVQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1COC2CN(CCO2)CC3=CC=CC=C3

Origin of Product

United States

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